

# In-Depth Technical Guide: 3-Chloro-5-fluoro-4-methoxybenzoic Acid

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## Compound of Interest

Compound Name: 3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No.: B1350884

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## Introduction

**3-Chloro-5-fluoro-4-methoxybenzoic acid** is a halogenated and methoxylated derivative of benzoic acid. Its structural features, including the presence of chloro, fluoro, and methoxy groups on the aromatic ring, make it a compound of significant interest in the field of medicinal chemistry and drug discovery. The electron-withdrawing properties of the halogen substituents and the electron-donating nature of the methoxy group create a unique electronic environment that can influence the molecule's reactivity and its interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Chloro-5-fluoro-4-methoxybenzoic acid**, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

## Chemical Properties and Data

The accurate identification and characterization of a chemical compound are fundamental to its application in research and development. The following tables summarize the key identifiers and physicochemical properties of **3-Chloro-5-fluoro-4-methoxybenzoic acid**.

Identifier	Value
IUPAC Name	3-Chloro-5-fluoro-4-methoxybenzoic acid
CAS Number	886497-22-9[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO <sub>3</sub> [1][2]
Molecular Weight	204.58 g/mol [1]

Note: Experimental data for properties such as melting point, boiling point, and solubility for this specific compound are not widely available in the public domain. Researchers should perform experimental determination for precise values.

## Spectroscopic Data

While a comprehensive public database of spectra for **3-Chloro-5-fluoro-4-methoxybenzoic acid** is not readily available, predicted data can be a useful tool for preliminary identification.

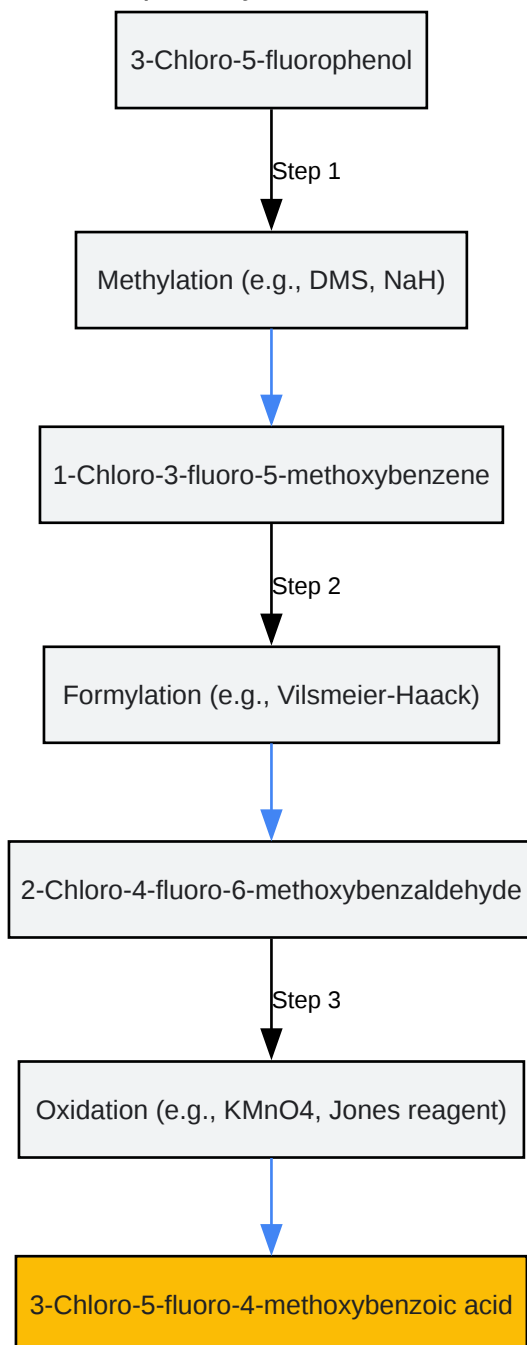
Spectroscopic Data	Predicted Information
$^1\text{H}$ NMR	Expected signals for aromatic protons and a methoxy group singlet. The chemical shifts and coupling constants of the aromatic protons would be influenced by the chloro, fluoro, and carboxylic acid substituents.
$^{13}\text{C}$ NMR	Expected signals for the aromatic carbons, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be expected at $m/z$ 204.58, with a characteristic isotopic pattern for the presence of one chlorine atom.
Infrared (IR) Spectroscopy	Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-Cl and C-F stretching vibrations.

## Synthesis and Experimental Protocols

Substituted benzoic acids are crucial intermediates in organic synthesis. While a specific, detailed experimental protocol for the synthesis of **3-Chloro-5-fluoro-4-methoxybenzoic acid** is not prominently published in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles. A potential synthetic pathway could start from a more readily available substituted phenol or aniline.

One possible conceptual pathway is the multi-step synthesis starting from a commercially available precursor such as 3-chloro-5-fluorophenol. The following diagram illustrates a logical workflow for such a synthesis.

## Conceptual Synthetic Workflow

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Caption: A potential multi-step synthesis of **3-Chloro-5-fluoro-4-methoxybenzoic acid**.

## General Experimental Protocol (Hypothetical)

**Step 1: Methylation of 3-Chloro-5-fluorophenol** To a solution of 3-chloro-5-fluorophenol in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride would be added portion-wise at 0 °C to form the corresponding phenoxide. Subsequently, a methylating agent like dimethyl sulfate (DMS) would be added, and the reaction mixture would be stirred at room temperature until completion. Work-up would involve quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography to yield 1-chloro-3-fluoro-5-methoxybenzene.

**Step 2: Formylation** The resulting 1-chloro-3-fluoro-5-methoxybenzene could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide to introduce a formyl group onto the aromatic ring, yielding 2-chloro-4-fluoro-6-methoxybenzaldehyde.

**Step 3: Oxidation** Finally, the aldehyde would be oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid). After the reaction, a standard work-up and purification, likely involving recrystallization, would afford the final product, **3-Chloro-5-fluoro-4-methoxybenzoic acid**.

## Applications in Drug Development and Medicinal Chemistry

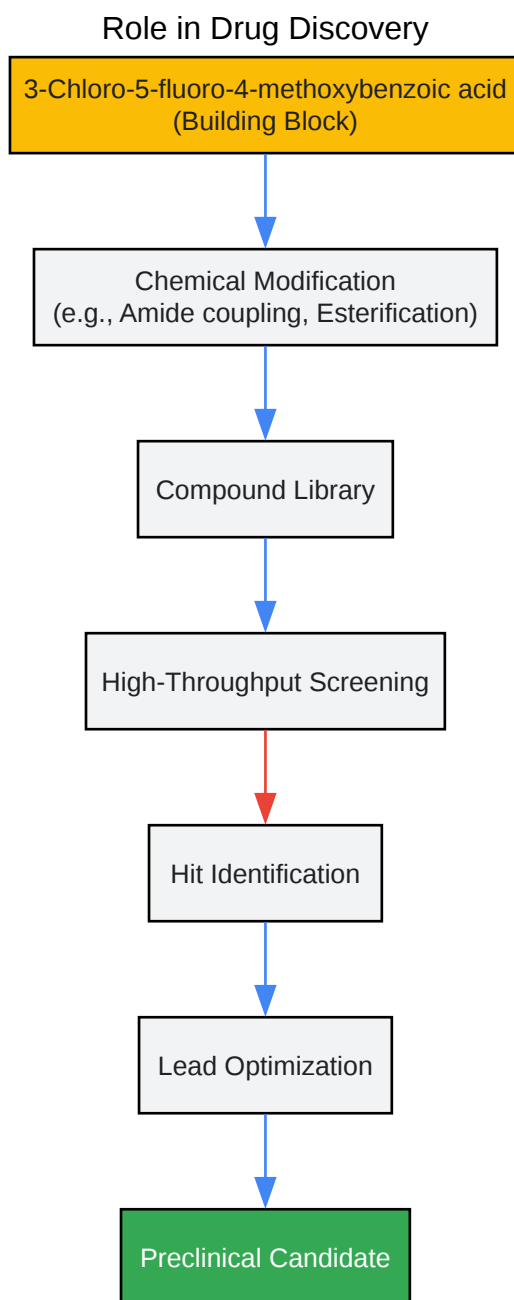
Halogenated benzoic acid derivatives are recognized as important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The presence of fluorine, in particular, can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.

While specific biological activities of **3-Chloro-5-fluoro-4-methoxybenzoic acid** are not extensively documented, its structural motifs are found in various classes of therapeutic agents. It serves as a valuable scaffold for the synthesis of:

- **Enzyme Inhibitors:** The benzoic acid moiety can act as a key binding element for the active sites of various enzymes. The substituted phenyl ring allows for further functionalization to achieve specificity and potency.

- **Receptor Antagonists:** The rigid aromatic structure provides a platform for the development of molecules that can block the action of specific cell surface or nuclear receptors.
- **Antimicrobial Agents:** The incorporation of halogen atoms into aromatic structures is a known strategy for enhancing antimicrobial activity.

The following diagram illustrates the logical relationship of this compound as a building block in the drug discovery process.



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Caption: The utility of **3-Chloro-5-fluoro-4-methoxybenzoic acid** in a typical drug discovery workflow.

## Signaling Pathways

Currently, there is no specific information in the scientific literature directly linking **3-Chloro-5-fluoro-4-methoxybenzoic acid** to the modulation of any particular signaling pathway.

Research into the biological effects of this compound and its derivatives is an area ripe for exploration. Given the prevalence of similar structures in kinase inhibitors and other signaling modulators, it is plausible that derivatives of this benzoic acid could be designed to target key components of cellular signaling cascades implicated in diseases such as cancer, inflammation, and metabolic disorders.

## Conclusion

**3-Chloro-5-fluoro-4-methoxybenzoic acid** is a chemical entity with considerable potential as a building block in the synthesis of novel, biologically active compounds. Its unique substitution pattern offers a starting point for the creation of diverse chemical libraries for drug discovery. While detailed experimental data and biological activity studies for this specific compound are currently limited, the established importance of halogenated and methoxylated benzoic acids in medicinal chemistry underscores its value for further investigation. Future research focused on the synthesis, characterization, and biological evaluation of derivatives of **3-Chloro-5-fluoro-4-methoxybenzoic acid** is warranted and could lead to the discovery of new therapeutic agents.

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## References

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